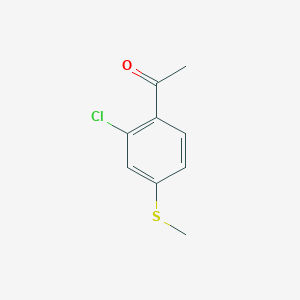

![molecular formula C8H4N4O2 B1465011 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile CAS No. 1190320-48-9](/img/structure/B1465011.png)

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile

Overview

Description

“3-nitro-1H-pyrrolo[3,2-b]pyridine” is a chemical compound with the CAS Number: 23612-33-1. It has a molecular weight of 163.14 . This compound is a solid at room temperature .

Molecular Structure Analysis

The linear formula of “3-nitro-1H-pyrrolo[3,2-b]pyridine” is C7H5N3O2 . For a more detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .More detailed physical and chemical properties might be available in specialized chemical databases .

Scientific Research Applications

Photochromism and Electron Transfer

Photochromism of ortho-nitrobenzylpyridines : This review discusses the structural and spectroscopic results related to the photochromism of ortho-nitrobenzylpyridines, highlighting their potential applications for photon-based electronics. The photochromic activity in these compounds, including 3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile derivatives, results from intramolecular proton transfer, facilitated by the ortho-nitro group. These compounds serve as models for studying photoreactions of nitro-based caged compounds, indicating their relevance in the development of photoresponsive materials (Naumov, 2006).

Biological Nutrient Removal Processes

Nitrifier Denitrification : Nitrifier denitrification is a pathway of nitrification where ammonia is oxidized to nitrite, followed by the reduction to nitric oxide, nitrous oxide, and molecular nitrogen. This process, distinct from coupled nitrification-denitrification, contributes to greenhouse gas production and fertilizer nitrogen loss in agricultural soils. Understanding this pathway is crucial for managing nitrogen cycles and mitigating greenhouse gas emissions (Wrage et al., 2001).

Development of Biologically Active Compounds

Pyrrolidine in Drug Discovery : Pyrrolidine derivatives, including those related to this compound, are extensively utilized in medicinal chemistry for developing treatments for human diseases. This review outlines the significance of the pyrrolidine scaffold in enhancing the pharmacophore space, contributing to stereochemistry, and increasing three-dimensional coverage due to its non-planarity. These aspects underscore the scaffold's utility in designing novel compounds with varied biological profiles (Petri et al., 2021).

Safety and Hazards

Future Directions

The future directions for “3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile” and related compounds seem to be in the area of cancer therapy. The FGFR signaling pathway, which these compounds can inhibit, is a proven target for cancer therapeutics . Therefore, these compounds, including “this compound”, may have potential applications in the development of new cancer treatments.

properties

IUPAC Name |

3-nitro-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-2-5-1-6-8(11-3-5)7(4-10-6)12(13)14/h1,3-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPWOZFJHBFVKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1NC=C2[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{1-[(3,4-Dimethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1464928.png)

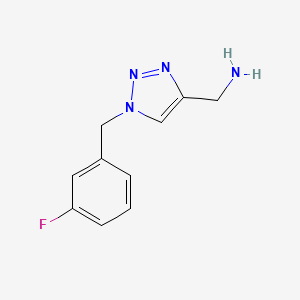

![[1-(2,3-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464932.png)

![[1-(3-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464933.png)

![N-{2-[3-(aminomethyl)piperidin-1-yl]-2-oxoethyl}acetamide](/img/structure/B1464935.png)

![[1-(5-Methylthiophene-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464936.png)

![{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464937.png)

![2-[3-(aminomethyl)piperidin-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B1464938.png)

![[1-(2,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464944.png)

![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-(propan-2-yl)acetamide](/img/structure/B1464945.png)

![[1-(5-Methylpyrazine-2-carbonyl)piperidin-3-yl]methanamine](/img/structure/B1464946.png)

![N-[(1-methylpiperidin-3-yl)methyl]cyclobutanamine](/img/structure/B1464948.png)

![[1-(4-chloro-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464951.png)